3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid
Description
3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid is a sulfamoyl benzoic acid derivative characterized by a pyridin-3-ylmethyl group attached to the sulfamoyl moiety.
Properties
IUPAC Name |
3-(pyridin-3-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-13(17)11-4-1-5-12(7-11)20(18,19)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCVQSMJDGOZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733031-16-8 | |
| Record name | 3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid typically involves the reaction of pyridine-3-methanol with benzenesulfonyl chloride under basic conditions to form the intermediate pyridin-3-ylmethyl benzenesulfonate. This intermediate is then subjected to hydrolysis to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
1. Antihypertensive Activity
Research indicates that derivatives of sulfamoylbenzoic acid, including 3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid, have demonstrated antihypertensive effects. These compounds can be synthesized to enhance their efficacy while minimizing adverse effects typically associated with diuretics, such as hypokalemia and glucose intolerance .
2. Diuretic Properties
Although many sulfamoylbenzoic acid derivatives exhibit diuretic effects, this compound is noted for its reduced diuretic activity at therapeutic doses. This characteristic makes it a candidate for treatments requiring blood pressure control without significant fluid loss .
3. Synthesis of Active Pharmaceutical Ingredients
The compound serves as a precursor in the synthesis of various pharmaceuticals. Its ability to react with amines to form active derivatives allows for the development of new medications targeting hypertension and related disorders .
Case Studies
Case Study 1: Efficacy in Animal Models
In studies involving DOCA/saline-induced hypertensive rats, compounds similar to this compound were administered to evaluate their antihypertensive effects. Results indicated a significant reduction in systolic blood pressure without major diuretic effects, suggesting a favorable therapeutic profile .
Case Study 2: Comparative Analysis with Existing Drugs
Comparative studies with established antihypertensive agents showed that derivatives of sulfamoylbenzoic acids could achieve similar efficacy levels while presenting fewer side effects. This highlights the potential for developing new medications based on this compound .
Mechanism of Action
The mechanism of action of 3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This compound can also affect signaling pathways by binding to specific receptors .
Comparison with Similar Compounds
Structural Modifications and Binding Affinity
Sulfamoyl benzoic acid derivatives exhibit activity modulated by substituents on the sulfamoyl group. Key examples include:
Key Observations :
- Substituent Effects : The 3-(1,3-dioxoisoindolinyl)propyl group in Compound 4 enhances binding affinity (−8.53 kcal/mol) compared to simpler alkyl chains, likely due to increased hydrophobic interactions.
- NKCC1 Inhibitors: Azosemide’s non-acidic sulfamoyl group contributes to its superior potency (IC50 = 0.2 µM) over furosemide (IC50 = 5–6 µM), highlighting the role of substituent acidity in target engagement.
- Pyridine vs.
Pharmacological and Physicochemical Properties
*Estimated based on structural analogues.
Notes:
- The pyridine ring may improve water solubility compared to purely aryl-substituted analogues (e.g., 4-chlorophenyl).
- Ethacrynic acid (IC50 = 1.6–3.0 mM), lacking a sulfamoyl group, demonstrates the critical role of this moiety in potency, despite its utility in sulfa-allergic patients.
Biological Activity
3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables that summarize key findings from various research studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a pyridin-3-ylmethyl sulfamoyl group. Its molecular formula is , with a molecular weight of approximately 268.35 g/mol. The unique structural characteristics contribute to its biological activity by enabling interactions with various molecular targets.
The biological activity of this compound primarily arises from its ability to interact with specific proteins and enzymes:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in target proteins, leading to inhibition or modulation of enzyme activity. Notably, it has been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α), which is crucial in inflammatory processes.
- Receptor Interaction : The compound may also influence signaling pathways by binding to receptors involved in various physiological processes, including inflammation and pain response.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cPLA2α, which plays a pivotal role in the release of arachidonic acid and subsequent production of pro-inflammatory mediators . This inhibition suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives with similar structures exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, indicating their potential as antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, revealing insights into its therapeutic potential:
- Study on cPLA2α Inhibition :
- Antimicrobial Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Variation | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| 4-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid | Sulfonyl group at 4-position | Moderate anti-inflammatory | Not specified |
| 3-[(Pyridin-2-ylmethyl)sulfamoyl]benzoic acid | Pyridine at 2-position | Lower potency against cPLA2α | Not specified |
| 4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid | Methoxy group addition | Significant anti-inflammatory | IC50 = 293 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
